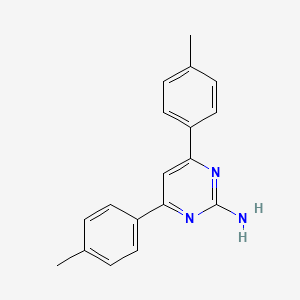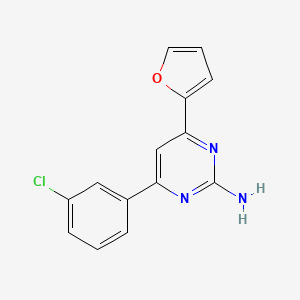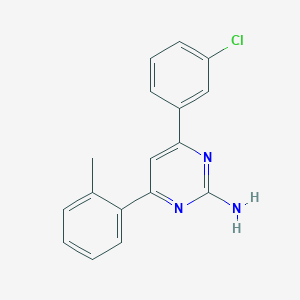
4,6-Bis(4-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4,6-Bis(4-methylphenyl)pyrimidin-2-amine” is a chemical compound . It has gained significant attention in scientific research due to its potential biological activity and applications.
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Aplicaciones Científicas De Investigación
Pharmaceutical Industry
Pyrimidine ring is an integral constituent of many natural biological systems, and pyrimidine derivatives have numerous synthetic and biological applications . Therefore, there is great interest in the synthesis of pyrimidines for commercial purposes from the pharmaceutical industry .
Cancer Research
In cancer research, it has been indicated that this compound may function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein . This results in reversing the expression of downstream F-actin and formation of membrane ruffles, and disturbing the migration capacity of cancer cells .
Alzheimer’s Disease Research
Theoretical evaluation for some curcumin derivatives (replacing methoxyl groups in the aromatic moieties for bromo, chloro or hydroxyl groups) indicated these novel derivatives as potential inhibitors of amyloid-β peptides aggregation in the human brain . This aggregation process is involved in the onset of Alzheimer’s disease .
Chemical Synthesis
The compound “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” is used in chemical synthesis. It is available for purchase from chemical suppliers, indicating its use in various chemical reactions .
Material Science
In material science, pyrimidine derivatives are used due to their unique properties. The presence of the pyrimidine ring in “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” suggests potential applications in this field .
Biochemical Research
In biochemical research, pyrimidine derivatives are often used as building blocks for more complex molecules. The compound “4,6-Bis(4-methylphenyl)pyrimidin-2-amine” could potentially be used in this context .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4,6-Bis(4-methylphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during mitosis .
Mode of Action
4,6-Bis(4-methylphenyl)pyrimidin-2-amine interacts with AURKA, inhibiting its activity . This interaction reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase . The inhibition of AURKA disrupts the normal process of cell division, leading to cell cycle arrest .
Biochemical Pathways
The compound’s action affects the cell cycle, particularly the transition from the G2 phase to the M phase . By inhibiting AURKA, the compound disrupts the formation of the mitotic spindle, a structure required for the separation of chromosomes during cell division . This disruption leads to the accumulation of cells in the G2/M phase of the cell cycle .
Pharmacokinetics
The compound’s effectiveness in inhibiting aurka suggests that it has sufficient bioavailability to reach its target within cells .
Result of Action
The inhibition of AURKA by 4,6-Bis(4-methylphenyl)pyrimidin-2-amine leads to cell cycle arrest at the G2/M phase . This arrest triggers the activation of caspases, enzymes that play a key role in the initiation of apoptosis, or programmed cell death . Specifically, the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase (PARP) is observed, indicating the induction of apoptosis .
Propiedades
IUPAC Name |
4,6-bis(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-3-7-14(8-4-12)16-11-17(21-18(19)20-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKWGPMMWZEQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(4-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














